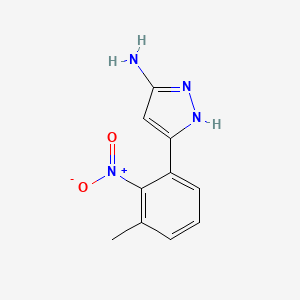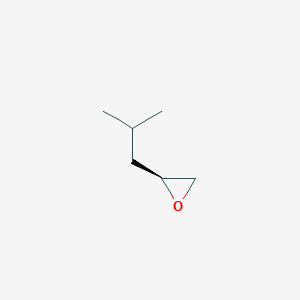
3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutan-1-amine is an organic compound characterized by the presence of difluoro and methoxy substituents on a phenyl ring, along with a butan-1-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,6-difluoro-4-methoxybenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets. The difluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The amine group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Difluoro-4-methoxyphenylboronic acid
- 2,6-Difluoro-4-methoxybenzeneboronic acid
- 2-Fluoro-4-methoxyphenylmethanamine
Uniqueness
3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutan-1-amine is unique due to its specific substitution pattern and the presence of both difluoro and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H17F2NO |
|---|---|
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
3-(2,6-difluoro-4-methoxyphenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H17F2NO/c1-12(2,4-5-15)11-9(13)6-8(16-3)7-10(11)14/h6-7H,4-5,15H2,1-3H3 |
Clé InChI |
IRJUTWZBASISQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCN)C1=C(C=C(C=C1F)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13597362.png)



![4-(Benzo[d]thiazol-2-yl)-2-methylbutanal](/img/structure/B13597380.png)








![2-Vinylbicyclo[2.2.1]heptane](/img/structure/B13597433.png)
